molecular formula C18H16N6O2S B4474682 N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide

N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide

Cat. No.: B4474682
M. Wt: 380.4 g/mol
InChI Key: AZVFWZGSLGZJLF-UHFFFAOYSA-N
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Description

N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, an ethylsulfanyl group, and a phenylacetamide moiety

Preparation Methods

The synthesis of N1-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the ethylsulfanyl group and the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up the laboratory synthesis with appropriate modifications to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Materials Science: The unique structure of the compound allows it to be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N1-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating various biological pathways. For example, it has been shown to inhibit the activity of NS5-RdRp, an enzyme involved in viral replication . This inhibition disrupts the viral life cycle, reducing viral proliferation and inflammation.

Comparison with Similar Compounds

N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

N-[4-(4-ethylsulfanyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-3-27-18-21-17-19-10-14-15(24(17)22-18)8-9-23(16(14)26)13-6-4-12(5-7-13)20-11(2)25/h4-10H,3H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVFWZGSLGZJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide
Reactant of Route 5
N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N~1~-{4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide

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